2-Ethylhexyl nonanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethylhexyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-4-7-9-10-11-12-14-17(18)19-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFWAONPPYWNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866762 | |

| Record name | Nonanoic acid, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59587-44-9 | |

| Record name | 2-Ethylhexyl pelargonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59587-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl pelargonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059587449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanoic acid, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl nonanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHEXYL PELARGONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YU1SQ04DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylhexyl Nonanoate: Chemical Properties, Structure, and Analysis

This guide provides a comprehensive technical overview of 2-Ethylhexyl nonanoate, an ester of significant interest in the cosmetic, industrial, and pharmaceutical sectors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, structure, synthesis, and analytical characterization.

Introduction: The Versatility of a Branched-Chain Ester

This compound (CAS No. 59587-44-9), also known as 2-ethylhexyl pelargonate, is the ester formed from the reaction of 2-ethylhexanol and nonanoic acid.[1] Its branched alkyl chain imparts unique physical and chemical properties, leading to its widespread use as an emollient in cosmetics, a plasticizer in polymers, and a solvent in various industrial formulations.[2] The molecular structure provides a balance of lubricity, low volatility, and good solvency, making it a versatile ingredient in a multitude of applications. From a sustainability perspective, its derivation from fatty acids and alcohols positions it as a biodegradable alternative to some petrochemical-based esters.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₄O₂ | [1] |

| Molecular Weight | 270.45 g/mol | [1] |

| CAS Number | 59587-44-9 | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Boiling Point | 311.8 °C at 760 mmHg (Predicted) | N/A |

| Density | 0.864 g/cm³ (Predicted) | N/A |

| Refractive Index | 1.440 (Predicted) | N/A |

| Solubility | Insoluble in water; soluble in organic solvents | N/A |

| Kovats Retention Index | 1787 (Standard non-polar column) | [1] |

Molecular Structure and Elucidation

The molecular structure of this compound is key to its functional properties. Spectroscopic techniques are essential for its structural confirmation and quality control.

Predicted ¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen environments in the molecule. Based on the structure and data from similar esters, the following chemical shifts are predicted:

-

~4.05 ppm (d, 2H): The two protons on the carbon adjacent to the ester oxygen (-OCH₂-). The doublet arises from coupling with the single proton on the chiral center.

-

~2.25 ppm (t, 2H): The two protons on the carbon alpha to the carbonyl group (-CH₂-COO-). The triplet is due to coupling with the adjacent methylene group.

-

~1.55 ppm (m, 1H): The single proton on the chiral center of the 2-ethylhexyl group.

-

~1.2-1.4 ppm (m, ~20H): A complex multiplet region corresponding to the overlapping signals of the numerous methylene (-CH₂) protons in both the nonanoate and 2-ethylhexyl chains.

-

~0.85-0.95 ppm (m, 9H): Overlapping triplets corresponding to the three methyl (-CH₃) groups at the ends of the alkyl chains.

Predicted ¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the different carbon environments. The predicted chemical shifts are as follows:

-

~173 ppm: The carbonyl carbon of the ester group (C=O).

-

~67 ppm: The carbon of the -OCH₂- group in the 2-ethylhexyl moiety.

-

~39 ppm: The chiral carbon (-CH-) in the 2-ethylhexyl group.

-

~34 ppm: The carbon alpha to the carbonyl group (-CH₂-COO-).

-

~10-32 ppm: A series of peaks corresponding to the remaining methylene and methyl carbons in the alkyl chains.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is a valuable tool for identifying the functional groups present in this compound. Key characteristic absorption bands are expected at:

-

~2850-2960 cm⁻¹: Strong C-H stretching vibrations of the alkyl chains.

-

~1735 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (ester) stretching vibration.

-

~1170 cm⁻¹: A strong C-O stretching vibration of the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), this compound is expected to fragment in a predictable manner. The molecular ion peak (M⁺) would be observed at m/z 270. Key fragment ions would likely include:

-

m/z 113: Corresponding to the 2-ethylhexyl group [CH₃(CH₂)₃CH(C₂H₅)CH₂]⁺.

-

m/z 157: Corresponding to the nonanoyl cation [CH₃(CH₂)₇CO]⁺.

-

McLafferty rearrangement products: Characteristic of esters with sufficiently long alkyl chains.

Synthesis of this compound

This compound is typically synthesized via Fischer esterification of nonanoic acid and 2-ethylhexanol, often in the presence of an acid catalyst.[3][4]

Synthesis Workflow

Sources

Synthesis of 2-ethylhexyl nonanoate from nonanoic acid and 2-ethylhexanol

An In-Depth Technical Guide to the Synthesis of 2-Ethylhexyl Nonanoate from Nonanoic Acid and 2-Ethylhexanol

Introduction

This compound, also known as 2-ethylhexyl pelargonate, is a versatile ester formed from the reaction of nonanoic acid and 2-ethylhexanol.[] It is a clear, colorless to pale yellow liquid characterized by its low volatility, excellent lubricity, and a light, non-greasy feel.[] These properties make it a highly sought-after ingredient in a multitude of industries. In cosmetics and personal care, it functions as an emollient and skin-conditioning agent, improving the spreadability and texture of creams, lotions, and sunscreens.[][2] In industrial applications, it serves as a plasticizer, flow modifier in coatings, and a base fluid or additive in lubricants and metalworking fluids.[][3]

This guide provides a comprehensive technical overview of the synthesis of this compound. We will delve into the underlying chemical principles, present detailed experimental protocols, and discuss the critical parameters that govern reaction efficiency and product purity. The primary synthetic route explored is the Fischer-Speier esterification, a cornerstone of organic synthesis valued for its simplicity and efficiency.[4][5]

Reactant and Product Physicochemical Profiles

A thorough understanding of the physical and chemical properties of the reactants and the final product is fundamental to designing a successful synthesis. Nonanoic acid, a nine-carbon fatty acid, can be sustainably sourced from the oxidation of oleic acid found in vegetable oils.[6][7] 2-Ethylhexanol is a branched, eight-carbon oxo alcohol.[8] The properties of these compounds dictate the reaction conditions and purification strategies.

Table 1: Physicochemical Properties of Key Compounds

| Property | Nonanoic Acid | 2-Ethylhexanol | This compound |

| Synonyms | Pelargonic Acid | Isooctanol | 2-Ethylhexyl Pelargonate[][9] |

| CAS Number | 112-05-0[10] | 104-76-7 | 59587-44-9[11] |

| Molecular Formula | C₉H₁₈O₂[10] | C₈H₁₈O | C₁₇H₃₄O₂[][11] |

| Molecular Weight | 158.24 g/mol | 130.23 g/mol | 270.45 g/mol [9][11] |

| Boiling Point | 254.5 °C[10] | 183-186 °C | 311.8 °C[][12] |

| Density | 0.906 g/cm³ | ~0.833 g/cm³ | 0.864 g/cm³[][12] |

| Appearance | Colorless liquid[10] | Colorless liquid | Colorless to pale yellow liquid[] |

| Solubility in Water | Slightly soluble | Slightly soluble | 0.01354 mg/L (estimated)[] |

Reaction Chemistry: The Fischer-Speier Esterification

The synthesis of this compound from nonanoic acid and 2-ethylhexanol is a classic example of the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to produce an ester and water.[4][13]

R-COOH (Carboxylic Acid) + R'-OH (Alcohol) ⇌ R-COOR' (Ester) + H₂O (Water)

Reaction Mechanism

The Fischer esterification is a reversible, equilibrium-driven process.[4][13][14] The mechanism proceeds through several distinct steps, facilitated by a strong acid catalyst (e.g., H₂SO₄, p-TsOH):

-

Protonation of the Carbonyl: The catalyst protonates the carbonyl oxygen of the nonanoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4][5]

-

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of 2-ethylhexanol attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.[5]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.[14]

-

Deprotonation: The protonated ester is deprotonated by a base (such as water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product, this compound.

Thermodynamics and Kinetics

The esterification of nonanoic acid with 2-ethylhexanol is a slightly endothermic reaction (Δr_H_ = +10.3 kJ/mol).[6][15] Kinetic studies have shown that the activation energy for this reaction is approximately 60 kJ/mol, with similar values observed for both homogeneous (H₂SO₄) and heterogeneous (Amberlite IR120) catalysts.[6][16]

Experimental Design and Protocols

Achieving a high yield in an equilibrium-limited reaction like Fischer esterification requires careful manipulation of the reaction conditions to drive the equilibrium toward the products. This is accomplished by applying Le Chatelier's principle, primarily through two strategies: using an excess of one reactant or actively removing the water byproduct.[13][14]

Causality of Experimental Choices

-

Catalyst Selection:

-

Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH): These are highly effective and widely used.[4][17] However, they must be neutralized and removed during the work-up process, which can generate waste and potentially lead to side reactions if not handled correctly.

-

Heterogeneous Catalysts (e.g., Amberlite IR-120, Amberlyst-15): These solid-phase acid resins offer significant process advantages, including ease of separation (simple filtration), reusability, and reduced equipment corrosion.[][6][7] Their primary drawback can be mass transfer limitations, where the diffusion of bulky reactants like 2-ethylhexanol into the catalytic pores can be slower, impacting reaction rates.[6]

-

-

Driving the Equilibrium:

-

Excess Reactant: Using a stoichiometric excess of 2-ethylhexanol is a common and effective strategy.[14][17] A molar ratio of 5:1 (alcohol to acid) has been demonstrated to achieve high conversions (up to 85%).[6][7] The excess alcohol can be readily removed and recycled via distillation during purification.

-

Water Removal: The most robust method for driving the reaction to completion is the continuous removal of water as it forms. This is typically achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or hexane.[4][14][17]

-

Detailed Step-by-Step Synthesis Protocol (Homogeneous Catalysis)

This protocol describes a laboratory-scale batch synthesis using p-toluenesulfonic acid as the catalyst and a Dean-Stark apparatus for water removal.

1. Apparatus Setup:

- Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a temperature probe connected to a heating mantle. Ensure all glassware is dry.

2. Reagent Charging:

- To the flask, add nonanoic acid (e.g., 0.2 mol), 2-ethylhexanol (e.g., 1.0 mol, a 5-fold molar excess), and toluene (approx. 150 mL) to facilitate azeotropic water removal.

- Add the acid catalyst, p-toluenesulfonic acid monohydrate (p-TsOH), at a loading of 0.5–1.2% of the total reactant weight.[18]

3. Reaction Execution:

- Begin stirring and gently heat the mixture to reflux. The typical temperature range for this reaction is 60–110 °C.[4]

- As the reaction proceeds, the toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect in the bottom of the trap, while the toluene will overflow and return to the reaction flask.

- Monitor the reaction by observing the volume of water collected. The theoretical amount of water for a 0.2 mol reaction is 3.6 mL.

4. Reaction Completion and Work-up:

- The reaction is considered complete when water no longer collects in the trap (typically after 3-6 hours).

- Allow the reaction mixture to cool to room temperature.

- Transfer the mixture to a separatory funnel and dilute with ethyl acetate (100 mL).[17]

- Wash the organic phase sequentially with:

- A saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the p-TsOH catalyst and any unreacted nonanoic acid.[17]

- A saturated sodium chloride (brine) solution (1 x 50 mL) to remove residual water and salts.[17]

- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and ethyl acetate.[17]

5. Purification:

- The resulting crude product will contain the desired ester and excess 2-ethylhexanol.

- Purify the crude oil via fractional vacuum distillation. This step is critical for separating the high-boiling this compound from the more volatile unreacted 2-ethylhexanol, enabling product purity of >99%.[19]

Experimental Workflow Diagram

Sources

- 2. specialchem.com [specialchem.com]

- 3. This compound | 59587-44-9 | MOLNOVA [molnova.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. research.abo.fi [research.abo.fi]

- 8. 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound (59587-44-9) for sale [vulcanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. This compound [webbook.nist.gov]

- 12. nbinno.com [nbinno.com]

- 13. byjus.com [byjus.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 18. epluschemical.com [epluschemical.com]

- 19. KR100804821B1 - Method for Purifying 2-ethylhexanol and 2-ethylhexyl2-ethylhexanoate in 2-ethylhexanol by-product - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Ethylhexyl Pelargonate

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties of 2-ethylhexyl pelargonate (CAS: 59587-44-9), an ester of significant interest to researchers, scientists, and drug development professionals. Synthesized from pelargonic acid and 2-ethylhexanol, this compound is a versatile emollient, solvent, and plasticizer.[1][2] This document moves beyond a simple recitation of data points, offering critical insights into how its specific molecular structure dictates its physical behavior and, consequently, its functional performance in advanced applications. We will explore its thermal properties, rheology, solubility, and safety profile, grounding each claim in authoritative data. Furthermore, this guide furnishes detailed, replicable experimental protocols for the characterization of these properties, ensuring a self-validating framework for laboratory investigation. The causality between its properties and its efficacy in cosmetic and pharmaceutical formulations is a central theme, providing a robust resource for formulation science and materials research.

Introduction: Understanding 2-Ethylhexyl Pelargonate

2-Ethylhexyl pelargonate, also known by its IUPAC name 2-ethylhexyl nonanoate, is a synthetic ester that has garnered significant attention for its unique sensory and functional characteristics.[2][3] It is a clear, colorless, and odorless liquid at room temperature.[4][5] The compound is the result of an esterification reaction between pelargonic acid (nonanoic acid), a nine-carbon straight-chain fatty acid, and 2-ethylhexanol, a branched-chain alcohol.[2][6][7] This specific combination of a linear fatty acid and a branched alcohol is fundamental to its properties, imparting a desirable light, non-greasy feel that makes it a popular alternative to silicones in skincare and haircare formulations.[2]

In the pharmaceutical and cosmetic industries, its primary roles are as a skin-conditioning agent, an emollient, a solvent, and a plasticizer.[1][8][9] Its emollient properties help to soften and smooth the skin, while its solvent capabilities allow it to dissolve oil-soluble active ingredients and pigments evenly within a formulation.[2] The low toxicity profile and non-irritating nature at typical concentrations further enhance its value in topical preparations.[1][10] This guide will dissect the core physicochemical properties that underpin these valuable functions.

Chemical Identity and Synthesis

A precise understanding of a compound's identity is the foundation of all physicochemical analysis. 2-Ethylhexyl pelargonate is a racemic mixture due to the chiral center in the 2-ethylhexyl group.[11]

| Identifier | Value | Source |

| CAS Number | 59587-44-9 | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Ethylhexyl pelargonate, Octyl pelargonate | [3][4] |

| Molecular Formula | C₁₇H₃₄O₂ | [1][3][11] |

| Molecular Weight | 270.45 g/mol | [1][3][11] |

| SMILES | CCCCCCCCC(=O)OCC(CC)CCCC | [3][11] |

| InChI Key | CCFWAONPPYWNDM-UHFFFAOYSA-N | [3][4] |

The synthesis is a classic Fischer esterification, typically catalyzed by an acid, where water is removed to drive the reaction to completion.[2][6] This process is crucial as the purity of the final ester directly impacts its physicochemical and sensory profiles.

Standard Experimental Protocols

To ensure scientific integrity, the properties listed must be verifiable. Below are outlines of standard methodologies.

Workflow for Physicochemical Characterization

Protocol: Kinematic Viscosity Determination (ASTM D445)

This protocol outlines the measurement of kinematic viscosity, a critical parameter for quality control and formulation.

-

Objective : To determine the kinematic viscosity of 2-ethylhexyl pelargonate at 40°C and 100°C.

-

Apparatus :

-

Calibrated capillary viscometer (e.g., Ubbelohde type).

-

Constant temperature water bath with ±0.02°C stability.

-

Digital stopwatch accurate to 0.1 seconds.

-

Class A volumetric pipette.

-

-

Procedure :

-

Select a viscometer where the flow time will be at least 200 seconds.

-

Charge the viscometer with a precise volume of the test sample.

-

Place the viscometer vertically in the constant temperature bath set to the target temperature (e.g., 40°C).

-

Allow at least 30 minutes for the sample to reach thermal equilibrium.

-

Using gentle suction, draw the liquid up through the capillary tube to slightly above the upper timing mark.

-

Release the suction and accurately measure the time required for the liquid meniscus to pass from the upper to the lower timing mark.

-

Repeat the measurement at least three times. The flow times should agree within 0.2%.

-

Calculate the average flow time.

-

-

Calculation :

-

Kinematic Viscosity (ν) in centistokes (cSt) is calculated using the formula: ν = C * t

-

Where:

-

C is the calibration constant of the viscometer (in cSt/s).

-

t is the average flow time (in seconds).

-

-

-

Causality & Trustworthiness : This method is a standard for transparent Newtonian liquids. Its trustworthiness comes from the direct relationship between flow time under gravity and viscosity. The use of a calibrated viscometer and a highly stable temperature bath ensures accuracy and reproducibility, as viscosity is highly dependent on temperature.

Safety and Toxicological Profile

For any ingredient intended for topical use, a thorough understanding of its safety is paramount.

-

General Classification : 2-Ethylhexyl pelargonate is generally not classified as a hazardous substance. [12]Safety data sheets indicate no signal word or hazard statements are required under GHS. [12]* Irritation and Sensitization : The Cosmetic Ingredient Review (CIR) Expert Panel has assessed pelargonic acid and its esters, including 2-ethylhexyl pelargonate, and concluded they are safe in the present practices of use and concentration when formulated to be non-irritating. [3][10]Studies on related esters show they are not significant dermal irritants or sensitizers. [7][8]* Toxicity : Animal studies on related 2-ethylhexyl esters report low acute oral and dermal toxicity, with LD50 values typically greater than 2000 mg/kg bw. [7]The esters are expected to hydrolyze to 2-ethylhexanol and the corresponding fatty acid, both of which are readily metabolized. [7][10]* Handling Precautions : Standard laboratory practice should be followed. This includes avoiding contact with skin and eyes and ensuring adequate ventilation. [12][13]In case of contact, washing the affected area with soap and water is recommended. [5][13]

Conclusion

2-Ethylhexyl pelargonate is a well-characterized ester whose value in research and pharmaceutical development stems from a unique combination of physicochemical properties. Its branched-chain structure results in a low viscosity and very low melting point, creating a light, non-greasy emollient that enhances the sensory profile of topical formulations. Its high lipophilicity makes it an effective solvent for other oil-soluble ingredients and contributes to its function as a skin-conditioning agent. Supported by a strong safety profile, these properties establish 2-ethylhexyl pelargonate as a reliable and versatile excipient for scientists developing advanced cosmetic and dermatological products. The experimental protocols and data provided herein offer a validated framework for its application and quality assessment.

References

- SYNTHESIS OF BIO-LUBRICANT BY ESTERIFICATION OF PELARGONIC ACID WITH 2-ETHYLHEXANOL OVER AMBERLYST 36. (n.d.). Google Scholar.

- 2-ETHYLHEXYL PELARGONATE Safety D

- Cas 59587-44-9, 2-ETHYLHEXYL PELARGON

- Ethylhexyl Pelargonate. (n.d.).

- 2-Ethylhexyl pelargon

- 2-Ethylhexyl pelargonate SDS, 59587-44-9 Safety D

- SAFETY D

- ETHYLHEXYL PELARGON

- 59587-44-9, 2-Ethylhexyl pelargon

- PELARGONIC ACID. (n.d.).

- Pelargonic Acid. (n.d.). Cosmetics Info.

- Johnson, W., Jr., et al. (2011). Final report of the Cosmetic Ingredient Review Expert Panel on the safety assessment of pelargonic acid (nonanoic acid) and nonanoate esters. International Journal of Toxicology, 30(6 Suppl), 228S-69S.

- Selected 2-ethylhexyl esters: Human health tier II assessment. (2016, July 1).

- ETHYLHEXYL PELARGONATE. (n.d.). gsrs.

- 2-ETHYLHEXYL PELARGON

- PELARGONIC ACID. (n.d.). Fornaroli Polymers.

- PELARGONIC ACID. (n.d.).

- The role of viscosity on skin penetration from cellulose ether-based hydrogels. (2019, May 6).

- ethylhexyl pelargon

- Schercemol™ OPG ester - Ethylhexyl Pelargon

- Impact of Viscosity and Drug Formulation on Pharmaceutical Development. (2023, December 29). Journal of Chemical and Pharmaceutical Research.

- Thermal decomposition of 2-ethylhexyl nitrate (2-EHN). (2025, August 7).

- Use of 2-Ethylhexyl Nitrate for the Slow Pyrolysis of Plastic Waste. (n.d.). MDPI.

Sources

- 1. Cas 59587-44-9,2-ETHYLHEXYL PELARGONATE | lookchem [lookchem.com]

- 2. specialchem.com [specialchem.com]

- 3. Ethylhexyl Pelargonate | C17H34O2 | CID 101087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. umpir.ump.edu.my [umpir.ump.edu.my]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. cosmeticsinfo.org [cosmeticsinfo.org]

- 9. ethylhexyl pelargonate | Dosing and Uses | medtigo [medtigo.com]

- 10. Final report of the Cosmetic Ingredient Review Expert Panel on the safety assessment of pelargonic acid (nonanoic acid) and nonanoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. echemi.com [echemi.com]

- 13. 2-ETHYLHEXYL PELARGONATE Safety Data Sheets(SDS) lookchem [lookchem.com]

Introduction: A Multifunctional Ester in Modern Formulations

An In-Depth Technical Guide to 2-Ethylhexyl nonanoate (CAS: 59587-44-9)

This compound (CAS Number: 59587-44-9), also known by synonyms such as 2-Ethylhexyl pelargonate, is a synthetic ester with significant versatility across multiple industries.[][2] It is formed through the esterification of 2-ethylhexanol and nonanoic acid (also known as pelargonic acid).[2] Belonging to the long-chain fatty ester family, this compound is a clear, colorless to pale yellow liquid characterized by its low volatility, excellent lubricity, and a distinctively light, non-greasy texture.[] These attributes have positioned it as a key ingredient in cosmetics, personal care products, industrial lubricants, and polymer systems.[] This guide provides a comprehensive technical overview for researchers and formulation scientists, delving into its chemical identity, synthesis, mechanisms of action in various applications, and its toxicological profile.

Core Chemical and Physical Properties

A thorough understanding of this compound's physicochemical properties is fundamental to its effective application. These properties dictate its behavior in formulations, its interaction with other components, and its performance characteristics. The branched nature of the 2-ethylhexyl group combined with the C9 fatty acid chain results in a unique combination of fluidity, solvency, and stability.

Chemical Identity and Structure

The molecular structure is central to its function. The ester linkage is susceptible to hydrolysis under strong acidic or basic conditions, breaking down into its constituent alcohol and acid, a crucial factor in its toxicological assessment.[2]

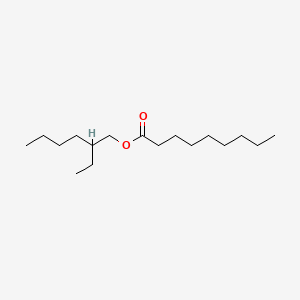

Caption: Figure 1: Chemical Structure of this compound.

Physicochemical Data

The quantitative properties of this compound are summarized below. Its high log Pow value indicates strong hydrophobicity and low water solubility, making it an excellent emollient and oil-phase component.[2][3] Its low volatility is advantageous for maintaining formulation integrity and performance over time.[][2]

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₄O₂ | [2] |

| Average Mass | 270.457 g/mol | [2][4] |

| Physical State | Liquid at room temperature | [2] |

| Appearance | Colorless to pale yellow clear liquid | [] |

| Boiling Point | 311.8 ± 10.0 °C (Predicted) | [2] |

| Density | 0.861 - 0.864 g/cm³ at 20°C | [2][3] |

| Refractive Index | 1.44 | [2] |

| Vapor Pressure | 0.008 Pa at 20°C | [2][3] |

| Water Solubility | < 0.05 mg/L at 20.2°C | [3] |

| Log Pow (Octanol/Water) | 5.49 - 7.17 | [2][3] |

Synthesis and Manufacturing

The industrial production of this compound is primarily achieved through direct esterification. The choice of catalyst and reaction conditions is critical to maximize yield, minimize side reactions, and ensure high purity of the final product.

Esterification Reaction

The synthesis involves the reaction of 2-ethylhexanol with nonanoic acid, typically in the presence of an acid catalyst.[2][5] Water is produced as a byproduct and must be removed to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

Caption: Figure 2: Generalized workflow for the synthesis of this compound.

Catalysis Insights

While traditional homogeneous catalysts like sulfuric acid can be used, they present challenges in separation and waste disposal.[6] Heterogeneous catalysts, such as strong cation exchange resins (e.g., Amberlyst-15, Amberlite IR120), are increasingly favored.[5] These solid acid catalysts simplify product purification and are reusable, aligning with green chemistry principles. However, research indicates that mass transfer limitations can arise due to the steric hindrance of the reactants within the catalyst's pores, a critical consideration for process optimization.[5] Achieving high conversion rates (e.g., 85%) requires optimizing temperature, molar ratios, and flow rates in continuous reactor systems.[5]

Industrial and Scientific Applications

This compound's value lies in its versatility. It acts as an emollient, plasticizer, solvent, and lubricant across diverse fields.[]

Cosmetics and Personal Care

This is a primary market for this compound. Its key function is as an emollient and skin-conditioning agent .[][7]

-

Causality: The ester's chemical structure provides a lightweight, non-greasy, and silky feel upon application. Its excellent spreading ability allows for smooth application of creams, lotions, and sunscreens.[]

-

Mechanism: It forms a thin, hydrophobic film on the skin's surface, which reduces transepidermal water loss (TEWL), thereby conditioning and softening the skin. Its high solvency is particularly valuable for dissolving crystalline UV filters and dispersing pigments in sun care and color cosmetic formulations, enhancing product stability and aesthetic appeal.[] It is also noted for being non-comedogenic, making it suitable for a wide range of skin types.[]

Industrial Lubricants and Metalworking Fluids

In industrial settings, the ester's performance is defined by its high lubricity and thermal stability.[]

-

Causality: The long alkyl chains reduce friction and wear between surfaces.[]

-

Mechanism: It functions as a boundary lubricant, forming a strong, persistent film on metal surfaces that withstands high pressure and temperature. This film provides corrosion inhibition and oxidative resistance.[] Its low volatility and broad temperature performance make it a suitable base fluid or additive in synthetic lubricants for compressors, gears, and hydraulic systems.[]

Polymers and Coatings

This compound serves as a secondary plasticizer and flow modifier .[]

-

Causality: Its integration into a polymer matrix disrupts polymer-polymer chain interactions, increasing flexibility and reducing brittleness.

-

Mechanism: In PVC and other polymer systems, it enhances low-temperature performance and improves processability.[] In coatings and inks, it acts as a leveling agent, improving gloss and film smoothness without significantly increasing viscosity. Its low volatility ensures stable film formation.[]

Toxicological Profile and Safety Assessment

For drug development professionals and researchers, a clear understanding of a compound's safety is paramount. This compound is generally considered to have a low order of toxicity, but its metabolic fate is a key consideration.

Metabolic Pathway: Hydrolysis

In biological systems, esters like this compound are expected to undergo enzymatic hydrolysis to their constituent components: 2-ethylhexanol (2-EH) and nonanoic acid. The toxicology of these hydrolysis products is therefore relevant to the overall safety assessment of the parent ester.[8]

Caption: Figure 3: Metabolic Hydrolysis Pathway.

Summary of Toxicological Data

Data from human health assessments provide a clear picture of its safety profile. The compound itself is characterized by low acute toxicity.

| Endpoint | Result | Species | Remarks | Source |

| Acute Oral Toxicity | LD50 > 2000 mg/kg bw | Rat | Low acute oral toxicity expected for the ester group. | |

| Acute Dermal Toxicity | LD50 > 2000 mg/kg bw | Rat | Based on data for 2-ethylhexyl laurate. | |

| Skin Irritation | Slight irritation possible | Animal/Human | Effects are not sufficient to warrant hazard classification. | |

| Genotoxicity | Not considered genotoxic | In vitro / In vivo | Based on weight of evidence for the ester group and its hydrolysis products (2-EH and fatty acids). | |

| Repeated Dose Toxicity | NOAEL = 1000 mg/kg bw/day | Rat | 28-day oral study on a related ester (2-ethylhexyl stearate) showed no clinical signs of toxicity. | |

| Reproductive/Developmental | NOAEL = 1000 mg/kg bw/day | Rat | No treatment-related developmental effects. The hydrolysis product 2-EH is a known developmental toxicant, but the risk from the parent ester is considered low. | [8] |

Expert Interpretation: The critical point in the toxicological assessment is the potential for developmental toxicity from the metabolite 2-EH.[8] However, studies suggest that the rate of hydrolysis from the parent ester allows for clearance of 2-EH before it can accumulate to levels that cause acute toxicity.[9] Therefore, while 2-EH itself carries a hazard classification, the risk associated with exposure to this compound in typical cosmetic and industrial applications is considered low.

Regulatory Status

This compound is listed on major chemical inventories, including the Australian Inventory of Industrial Chemicals (AICIS) and is registered under REACH in Europe.[4] Safety Data Sheets (SDS) generally classify the substance as not hazardous under GHS criteria, though some suppliers may indicate potential for mild irritation.[3][10] It is crucial to always consult the specific SDS from the supplier for handling and PPE recommendations.[10][11][12]

Analytical and Quality Control Protocols

For researchers and formulators, verifying the identity, purity, and consistency of this compound is essential. Standard analytical techniques are employed for this purpose.

Protocol: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a self-validating system for determining the purity of a this compound sample. The causality is based on the principle that different chemical compounds will have distinct retention times as they pass through the GC column.

Objective: To quantify the percentage purity of this compound and identify potential impurities, such as residual 2-ethylhexanol or nonanoic acid.

Methodology:

-

Standard Preparation:

-

Accurately weigh approximately 100 mg of a certified this compound reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent (e.g., hexane or isopropanol). This is the Primary Standard Stock.

-

Prepare a series of calibration standards (e.g., 1, 2, 5, 10 mg/mL) by diluting the Primary Standard Stock.

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the test sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the same solvent used for the standards.

-

-

GC System and Conditions:

-

Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Split/splitless injector, 250°C, split ratio 50:1.

-

Oven Program:

-

Initial Temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

Detector: FID, 290°C.

-

-

Analysis and Validation:

-

Inject 1 µL of each calibration standard to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) ≥ 0.999 for the method to be considered valid.

-

Inject 1 µL of the sample preparation in triplicate.

-

Inject a solvent blank to ensure no system contamination.

-

Inject a calibration check standard after every 10 sample injections to verify instrument stability. The check standard's calculated concentration must be within ±5% of its theoretical value.

-

-

Calculation:

-

Identify the peak for this compound in the sample chromatogram by comparing its retention time to that of the reference standard.

-

Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

-

Purity (%) = (Concentration from curve / Initial sample concentration) x 100.

-

Express the final result as the mean of the triplicate injections.

-

Conclusion

This compound (CAS 59587-44-9) is a high-performance ester whose value is derived from its unique combination of physical properties: low volatility, excellent lubricity, high solvency, and a desirable sensory profile. Its synthesis via esterification is a well-established process, with modern methods favoring reusable solid acid catalysts. While its primary applications are in cosmetics and industrial lubricants, its utility as a plasticizer demonstrates its broad functionality. From a safety perspective, it exhibits a low toxicity profile. The key consideration, its hydrolysis to 2-ethylhexanol, does not appear to pose a significant risk under normal use conditions due to metabolic clearance rates. For scientists and developers, this compound represents a reliable, multifunctional ingredient with a well-documented safety and performance profile.

References

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, July 1). Selected 2-ethylhexyl esters: Human health tier II assessment. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 59587-44-9 Name: this compound. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2019, March 8). Waxy esters of 2-ethylhexanol: Human health tier III assessment. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013, September 12). Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. Retrieved from [Link]

-

Burnett, C. L., et al. (2013). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. International Journal of Toxicology, 32(4_suppl), 41S-69S. Retrieved from [Link]

-

LookChem. (n.d.). 2-ETHYLHEXYL PELARGONATE Safety Data Sheets(SDS). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 1). 2-Ethylhexyl Octanoate: Applications Beyond Plastics and Fibers. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Nonanoic acid esterification with 2-ethylhexanol: From batch to continuous operation | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Nonanoic Acid Esterification with 2-Ethylhexanol: From Batch To Continuous Operation | Request PDF. Retrieved from [Link]

-

Kosswig, K. (2016). 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. Tenside Surfactants Detergents, 53(5), 415-423. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethylhexyl Pelargonate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethylhexyl Isononanoate. PubChem Compound Database. Retrieved from [Link]

-

Kosswig, K., et al. (2016). 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. Tenside Surfactants Detergents. Retrieved from [Link]

Sources

- 2. This compound (59587-44-9) for sale [vulcanchem.com]

- 3. echemi.com [echemi.com]

- 4. Ethylhexyl Pelargonate | C17H34O2 | CID 101087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. specialchem.com [specialchem.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. cir-safety.org [cir-safety.org]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. 2-ETHYLHEXYL PELARGONATE Safety Data Sheets(SDS) lookchem [lookchem.com]

- 12. pfaltzandbauer.com [pfaltzandbauer.com]

A Comprehensive Toxicological Assessment of 2-Ethylhexyl Nonanoate for Scientific and Regulatory Applications

An In-depth Technical Guide:

Introduction

2-Ethylhexyl nonanoate (CAS No. 59587-44-9) is a branched alkyl ester, synthesized from the esterification of 2-ethylhexanol and nonanoic acid.[][2] Commonly known as 2-ethylhexyl pelargonate, it presents as a clear, colorless to pale yellow liquid with low volatility.[][3] Its chemical and physical properties, particularly its lightweight, non-greasy feel and excellent compatibility with oils and polymers, have led to its widespread use as an emollient and skin-conditioning agent in cosmetic and personal care products.[] It also serves as a plasticizer and flow modifier in industrial applications.[]

This guide provides a comprehensive toxicological profile of this compound, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of data, this document elucidates the causal relationships behind experimental designs and toxicological outcomes. It is grounded in internationally accepted testing protocols and authoritative safety assessments, providing a self-validating framework for understanding the human health safety of this compound.

Section 1: Physicochemical Properties and Toxicokinetics

A foundational understanding of a substance's toxicological profile begins with its chemical identity and its fate within a biological system.

Physicochemical Characteristics

The properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Parameter | Value | Reference |

| CAS Number | 59587-44-9 | [2][4] |

| Molecular Formula | C17H34O2 | [][4] |

| Molecular Weight | 270.45 g/mol | [][4] |

| Physical State | Liquid at room temperature | [2] |

| Boiling Point | 311.8°C at 760 mmHg | [3] |

| Density | ~0.864 g/cm³ | [3][5] |

| Water Solubility | 0.01354 mg/L @ 25°C (estimated) | [][5] |

| LogP (Octanol/Water) | 5.49660 | [2][3] |

Metabolic Pathway: The Central Role of Hydrolysis

The primary metabolic pathway for alkyl esters like this compound is enzymatic hydrolysis.[6][7] This reaction is catalyzed by esterases present in the skin, gastrointestinal tract, and liver, cleaving the ester bond to yield its constituent alcohol and carboxylic acid.[6][7]

In this case, this compound is hydrolyzed to 2-ethylhexanol and nonanoic acid .[2] These metabolites then enter their respective endogenous metabolic pathways.[6] A key consideration for risk assessment is the further metabolism of 2-ethylhexanol to 2-ethylhexanoic acid, a substance with a known, albeit dose-dependent, toxicological profile.[6][7][8] The toxicological implications of this metabolic conversion are discussed in detail in Section 5.

Caption: Metabolic pathway of this compound.

Section 2: Acute Toxicity and Local Effects

This section evaluates the potential for this compound to cause harm from short-term exposure and its effects on skin and eyes upon direct contact.

Acute Systemic Toxicity

Acute toxicity studies assess the potential for adverse health effects from a single or short-term exposure. Based on data from structurally similar 2-ethylhexyl esters, this compound is expected to have a low acute toxicity profile.[9]

| Endpoint | Species | Value | Classification | Reference |

| Oral LD50 | Rat | >2000 mg/kg bw | Low Toxicity | [9] |

| Dermal LD50 | Rat | >2000 mg/kg bw | Low Toxicity | [9] |

| Inhalation LC50 | Rat | >5.7 mg/L (4-hr) | Low Toxicity | [9] |

This method is a stepwise procedure designed to estimate acute oral toxicity while minimizing animal use.[10]

-

Rationale for Design: The stepwise procedure, using a small number of animals per step (typically 3), allows for classification of the substance's toxicity with high confidence and reproducibility.[10] The use of fixed, separated dose levels enables ranking without needing to determine a precise LD50.[10]

-

Animal Selection: Healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive) are used.[10]

-

Dose Selection: Prior information on the substance and its analogs informs the starting dose selection to minimize animal mortality.[10] For a substance with an expected low toxicity profile like this compound, a limit test at 2000 mg/kg is often the first step.[10]

-

Procedure: a. Animals are fasted prior to dosing to promote absorption. b. The test substance is administered in a single dose by oral gavage. c. Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[10] d. The outcome of the first step (mortality or survival) determines the dose for the next step. If no mortality occurs at 2000 mg/kg, the substance is classified as low toxicity, and further testing is unnecessary.[10]

-

Pathology: All animals are subjected to a gross necropsy at the end of the study to identify any treatment-related abnormalities.

Caption: Workflow for Acute Oral Toxicity (OECD TG 423 Limit Test).

Skin and Eye Irritation

-

Eye Irritation: Studies on analogous compounds indicate a potential for slight, transient eye irritation, with all effects being fully reversible within 24-48 hours.[9] A study on cetearyl ethylhexanoate, a related ester, found it was not an ocular irritant in rabbits.[8]

Skin Sensitization

Skin sensitization is an allergic response following skin contact. Based on available data for related esters, this compound is not anticipated to be a skin sensitizer.[7][9] A Guinea Pig Maximisation Test (GPMT, OECD TG 406) conducted on a similar ester mixture showed no sensitization reactions.[9]

Section 3: Genotoxicity

Genotoxicity assays are critical for identifying substances that can cause genetic damage, a potential precursor to carcinogenicity. The weight of evidence from both in vitro and in vivo studies indicates that 2-ethylhexyl esters are not genotoxic.[9]

-

Negative results were observed for related esters in in vitro bacterial reverse mutation assays (Ames test) and mammalian cell chromosomal aberration tests.[9]

-

An in vivo micronucleus assay in mice with a related ester was also negative.[9]

-

Furthermore, the primary hydrolysis products, 2-ethylhexanol and fatty acids, are not considered to be genotoxic.[9]

Section 4: Repeated Dose Toxicity

Repeated dose toxicity studies evaluate the potential for adverse effects from long-term, repeated exposure.

A 28-day repeated oral dose toxicity study (similar to OECD TG 407) was conducted on 2-ethylhexyl stearate, a close structural analog.[9]

-

Methodology: Rats were administered the substance daily by oral gavage at doses of 100, 500, or 1000 mg/kg bw/day.

-

Findings: No clinical signs of toxicity, significant changes in body weight, food consumption, blood chemistry, or organ weights were observed. No abnormalities were noted at necropsy or upon histological examination.[9]

Section 5: Reproductive and Developmental Toxicity - A Mechanistic Deep Dive

The potential for reproductive and developmental toxicity is a critical endpoint. For this compound, this assessment hinges on the known effects of its metabolite, 2-ethylhexanoic acid (2-EHA).

The 2-EHA Mechanistic Hypothesis

At high oral doses in rodents, 2-EHA has been shown to be a developmental toxicant.[6][8] A specific mechanism has been proposed for this effect.

-

Maternal Liver Toxicity: High doses of 2-EHA cause acute toxicity in the maternal liver.[6][8]

-

Metallothionein (MT) Induction: The liver toxicity induces the production of metallothionein, a protein that binds to metals.[6][8]

-

Zinc Sequestration: MT avidly binds zinc, leading to an accumulation of zinc in the maternal liver.[6][8]

-

Embryonic Zinc Deficiency: The sequestration of zinc in the maternal liver creates a transient zinc deficiency in the developing embryo.[6][8]

-

Developmental Effects: This embryonic zinc deficiency is the ultimate cause of the observed developmental toxicity, such as skeletal malformations.[6][8]

Caption: Proposed mechanism of 2-EHA developmental toxicity.

The Importance of Metabolic Rate: Contextualizing the Risk

While the 2-EHA mechanism is valid, its relevance to this compound exposure is questionable. The key factor is the rate at which 2-EHA is produced. The toxic cascade is an acute, high-dose phenomenon.

To investigate this, a study was performed using di-2-ethylhexyl terephthalate (DEHT), another precursor that metabolizes to 2-ethylhexanol and subsequently to 2-EHA.[6][8]

-

Study Design: Rats were fed up to 1% DEHT in their diet, resulting in high daily doses (up to 1021 mg/kg/day).[6][8]

-

Findings: Despite the high exposure, no reproductive or developmental toxicity was observed.[6][8]

-

Causality & Interpretation: These findings strongly suggest that the two-step metabolic conversion (ester hydrolysis followed by alcohol oxidation) results in a slow, steady formation of 2-EHA. This allows the body's natural clearance mechanisms to eliminate the 2-EHA before it can accumulate to levels sufficient to trigger the acute liver toxicity that initiates the toxic cascade.[6][8]

This principle is directly applicable to this compound. Furthermore, a direct developmental toxicity study (OECD TG 414) on 2-ethylhexyl stearate found no treatment-related developmental or teratogenic effects at doses up to 1000 mg/kg bw/day.[9]

Summary of Developmental Toxicity Data

| Compound | Study Type | NOAEL | Key Finding | Reference |

| 2-Ethylhexyl Stearate | Developmental (Rat) | 1000 mg/kg bw/day | No developmental toxicity | [9] |

| Di-2-ethylhexyl terephthalate (DEHT) | Repro/Developmental (Rat) | >1000 mg/kg bw/day | No reproductive or developmental toxicity | [6][8] |

| 2-Ethylhexanol (Metabolite) | Developmental (Rat) | 130 mg/kg bw/day | Developmental effects at higher doses | [7][9][12] |

| 2-Ethylhexanoic Acid (Metabolite) | Developmental (Rat) | <100 mg/kg bw/day | Developmental toxicity at high doses | [6][7][8] |

Section 6: Regulatory Context and Safety Assessment

Conclusion

The toxicological profile of this compound is well-characterized through a combination of direct data and robust read-across from structurally similar esters. The key findings are:

-

Low Acute Toxicity: It exhibits low acute toxicity via oral, dermal, and inhalation routes.

-

Minimal Local Effects: It is at most a slight skin and eye irritant, and products are formulated to be non-irritating. It is not a skin sensitizer.

-

No Genotoxic or Carcinogenic Concern: It is not considered genotoxic, and its metabolites are not carcinogenic.[9]

-

Low Systemic Toxicity: Repeated exposure does not lead to significant systemic toxicity, with a high NOAEL established in animal studies.[9]

-

Negligible Reproductive/Developmental Risk: While a metabolite, 2-EHA, can be a developmental toxicant at high doses, the metabolic pathway from this compound is slow, preventing the accumulation necessary to trigger toxicity.[6][8] This is supported by the lack of effects in high-dose studies with precursor compounds.[6][8][9]

References

- Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. (2013). International Journal of Toxicology.

- This compound. BOC Sciences.

- OECD Guidelines for the Testing of Chemicals. Wikipedia.

- OECD GUIDELINE FOR TESTING OF CHEMICALS 423: Acute Oral Toxicity – Acute Toxic Class Method. (2001). National Toxicology Program (NTP).

- OECD GUIDELINE FOR THE TESTING OF CHEMICALS 453: Combined Chronic Toxicity/Carcinogenicity Studies. (2009). Wisner Baum.

- This compound - 59587-44-9. Vulcanchem.

- Selected 2-ethylhexyl esters: Human health tier II assessment. (2016). National Industrial Chemicals Notification and Assessment Scheme (NICNAS).

- Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. Cosmetic Ingredient Review.

- Waxy esters of 2-ethylhexanol: Human health tier III assessment. (2019). Australian Industrial Chemicals Introduction Scheme.

- This compound. NINGBO INNO PHARMCHEM CO.,LTD.

- Guidelines for the Testing of Chemicals. OECD.

- Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. (2013). National Industrial Chemicals Notification and Assessment Scheme (NICNAS).

- CAS 59587-44-9 this compound. Alfa Chemistry.

- This compound. NIST WebBook.

- Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. (2013). NICNAS.

- Ethylhexyl Pelargonate. PubChem, NIH.

- Ethylhexyl Pelargonate | C17H34O2 | CID 101087. PubChem, NIH.

- 2-Ethylhexyl 2-ethylhexanoate | C16H32O2 | CID 23906. PubChem, NIH.

Sources

- 2. This compound (59587-44-9) for sale [vulcanchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound [webbook.nist.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. cir-safety.org [cir-safety.org]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. cir-safety.org [cir-safety.org]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Ethylhexyl Pelargonate | C17H34O2 | CID 101087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-Depth Technical Guide to the Environmental Fate and Biodegradability of 2-Ethylhexyl Nonanoate

Introduction: Understanding 2-Ethylhexyl Nonanoate

This compound (CAS: 59587-44-9), also known as 2-ethylhexyl pelargonate, is the ester formed from the reaction of 2-ethylhexanol and nonanoic acid.[1] It is a clear, colorless to pale yellow liquid characterized by low volatility and excellent lubricity.[1] These properties have led to its widespread use across various industries, primarily as an emollient and skin-conditioning agent in cosmetics and personal care products, where it imparts a lightweight, non-greasy feel.[2] It also serves as a plasticizer in polymer systems and a base fluid or additive in industrial lubricants and metalworking fluids.[1] Given its application in rinse-off and leave-on products, as well as industrial formulations, understanding its environmental distribution, persistence, and ultimate fate is of critical importance for researchers, environmental scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the environmental fate and biodegradability of this compound. In the absence of extensive direct experimental data for the parent compound, this guide synthesizes information from its constituent hydrolysis products—2-ethylhexanol and nonanoic acid—along with data from structurally similar esters and established predictive models to present a robust environmental profile.

Physicochemical Properties

A substance's environmental behavior is fundamentally governed by its physical and chemical properties. The table below summarizes key properties for this compound, which indicate it is a lipophilic substance with low water solubility and low vapor pressure, suggesting it will preferentially partition to organic matter rather than remaining in water or volatilizing into the atmosphere.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₄O₂ | [1] |

| Molecular Weight | 270.45 g/mol | [1] |

| Physical State | Liquid at room temperature | [1] |

| Boiling Point | 311.8 ± 10.0 °C (Predicted) | [1] |

| Vapor Pressure | 0.008 Pa at 20°C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 5.49660 | [1] |

Part 1: Environmental Distribution and Abiotic Degradation

The initial and most critical step in the environmental degradation of this compound is the cleavage of its ester bond through hydrolysis. This process breaks the molecule into its constituent alcohol (2-ethylhexanol) and carboxylic acid (nonanoic acid). The rates of other abiotic processes, such as photolysis, are considered negligible in comparison.

Hydrolysis: The Primary Degradation Pathway

Like other esters, this compound is susceptible to hydrolysis under environmental conditions (pH 5-9).[3] This reaction can be catalyzed by acids or bases, with the rate being pH-dependent.[4]

Hydrolysis Reaction: C₈H₁₇OOC(CH₂)₇CH₃ + H₂O → C₈H₁₇OH + HOOC(CH₂)₇CH₃ (this compound + Water → 2-Ethylhexanol + Nonanoic Acid)

Soil Adsorption and Mobility

The tendency of a chemical to adsorb to soil and sediment is a key factor in its environmental mobility and bioavailability. This is quantified by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates a tendency to adsorb to soil and organic matter, leading to lower mobility.[5]

Due to the lack of experimental data for this compound, the KOCWIN™ program within EPI Suite™ can be used for estimation based on its LogP value. Given its high LogP of ~5.5, this compound is expected to have a high Koc value, indicating that it will be strongly adsorbed to soil and sediment, with low potential for leaching into groundwater.

The mobility of its hydrolysis products differs significantly:

-

2-Ethylhexanol: Has a low tendency to bind to soil or sediment (log Koc = 1.4), suggesting it is more mobile.[6][7]

-

Nonanoic Acid: Exhibits low mobility in soils and binds strongly to sediments.[8]

Photolysis

Direct photolysis is not expected to be a significant degradation pathway for this compound as it lacks chromophores that absorb light at environmentally relevant wavelengths (>290 nm).

Part 2: Biodegradability

While hydrolysis is the initial degradation step, the ultimate environmental fate of this compound is determined by the biodegradability of its hydrolysis products. "Ready biodegradability" is a classification for chemicals that are expected to undergo rapid and ultimate degradation in the environment.[9] Standardized tests, such as those outlined in the OECD 301 guidelines, are used to assess this.[9]

Biodegradability of Hydrolysis Products

-

2-Ethylhexanol: Is considered to be readily biodegradable.[3] It is unlikely to persist in the environment as it biodegrades rapidly in sewage treatment plants.[6][7]

-

Nonanoic Acid (Pelargonic Acid): Is also readily biodegradable and short-lived in the environment.[8] The EPA estimates its aerobic half-life in soil to be less than one day.[10]

Based on the ready biodegradability of both of its hydrolysis products, this compound is expected to be readily biodegradable. The overall rate of biodegradation will be influenced by the initial rate of hydrolysis.

Experimental Protocols for Assessing Ready Biodegradability

The OECD 301 series of tests are the internationally recognized standards for determining ready biodegradability. For a poorly water-soluble substance like this compound, the OECD 301B (CO₂ Evolution Test) or OECD 301F (Manometric Respirometry Test) are most appropriate.[11]

Protocol for OECD 301B: CO₂ Evolution Test

This method measures the carbon dioxide evolved from the ultimate aerobic biodegradation of the test substance.

-

Preparation of Test Medium: A mineral medium containing essential salts is prepared. The test substance is added as the sole source of organic carbon, typically at a concentration of 10-20 mg of total organic carbon (TOC) per liter.

-

Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant that has not been previously exposed to the test substance.

-

Test Setup: The test substance, mineral medium, and inoculum are combined in test flasks. Control flasks containing only the inoculum and mineral medium, and reference flasks with a readily biodegradable substance (e.g., sodium benzoate), are also prepared. The flasks are aerated with CO₂-free air.

-

Incubation: The flasks are incubated in the dark at a constant temperature (22 ± 2°C) for 28 days.

-

Measurement: The CO₂ produced in each flask is trapped in a barium or sodium hydroxide solution and quantified by titration or with a TOC analyzer.

-

Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced from the test substance (corrected for the blank control) to its theoretical maximum CO₂ production (ThCO₂).

Pass Criteria: For a substance to be classified as "readily biodegradable," it must achieve ≥60% of its ThCO₂ within a 10-day window during the 28-day test period. The 10-day window begins when 10% biodegradation is reached.[12]

Part 3: Ecotoxicity

The potential for a substance to cause harm to aquatic organisms is a key component of its environmental risk assessment. Acute toxicity is typically evaluated for fish, aquatic invertebrates (e.g., Daphnia magna), and algae.

As with other parameters, specific experimental ecotoxicity data for this compound is scarce. Therefore, an assessment must be made based on the toxicity of its hydrolysis products and predictions from QSAR models like the ECOSAR™ program within EPI Suite™.

Aquatic Toxicity of Hydrolysis Products

-

2-Ethylhexanol: Is considered harmful to aquatic organisms upon short-term exposure.[7]

-

Nonanoic Acid: Is classified as harmful to aquatic life with long-lasting effects.[13] The acute EC50 for Daphnia magna is 23.63 mg/L, and the NOEC for chronic toxicity is 9.93 mg/L.[8] Algae are particularly sensitive, with a NOEC for growth rate of 0.568 mg/L.[8]

Predicted Ecotoxicity of this compound

Given its low water solubility, the aquatic toxicity of this compound is expected to be low. The exposure concentration in the water column is likely to be limited by its solubility. However, due to its high LogP, there is a potential for bioaccumulation in aquatic organisms. The ECOSAR™ model can provide estimated toxicity values (LC50 for fish, EC50 for daphnia, and EC50 for algae) based on chemical structure, which are crucial for a preliminary risk assessment in the absence of experimental data.

Summary of Predicted Environmental Fate and Effects

| Parameter | Predicted Outcome for this compound | Rationale/Supporting Evidence |

| Primary Degradation Pathway | Hydrolysis | Expected behavior for esters in aqueous environments.[3][4] |

| Biodegradability | Readily Biodegradable | Based on the ready biodegradability of its hydrolysis products, 2-ethylhexanol and nonanoic acid.[3][6][7][8] |

| Mobility in Soil | Low | High predicted Koc value due to high LogP, indicating strong adsorption to organic matter.[5] |

| Bioaccumulation Potential | Moderate | High LogP suggests a potential for bioaccumulation, though this may be mitigated by metabolism. |

| Aquatic Toxicity | Low to Moderate | Low water solubility limits exposure, but hydrolysis products exhibit some aquatic toxicity.[7][8] |

Conclusion

The environmental profile of this compound is largely dictated by its susceptibility to hydrolysis, which breaks it down into 2-ethylhexanol and nonanoic acid. Both of these breakdown products are readily biodegradable, suggesting that this compound is unlikely to persist in the environment. Due to its high lipophilicity, the parent compound is expected to have low mobility in soil and will preferentially partition to sediment and sludge in aquatic systems. While the parent ester is predicted to have low aquatic toxicity due to its poor water solubility, its hydrolysis products do exhibit some toxicity to aquatic organisms. This comprehensive assessment, combining experimental data on its hydrolysis products with validated predictive models, provides a scientifically robust understanding of the environmental fate and biodegradability of this compound, enabling informed decision-making for its safe use and handling.

References

-

Thurston County Health Department. (2009, July 1). pelargonic acid (nonanoic acid). Amazon S3. [Link]

-

CIRCABC. (n.d.). 11. [Link]

-

Apparent. (n.d.). Product Name: Apparent Alternative Herbicide. [Link]

-

Santos. (n.d.). Qualitative Tier 2 Assessment. [Link]

-

ANZECC & ARMCANZ. (2000). Di-2-ethylhexylphthalate in freshwater and marine water. [Link]

-

Rhodes, J. E., Adams, W. J., Biddinger, G. R., Robillard, K. A., & Gorsuch, J. W. (1995). Solubility and toxicity of eight phthalate esters to four aquatic organisms. Environmental Toxicology and Chemistry, 14(11), 1967-1976. [Link]

-

Xu, W., Osei-Prempeh, G., Lema, C., Davis Oldham, E., Aguilera, R. J., Parkin, S., Rankin, S. E., Knutson, B. L., & Lehmler, H.-J. (2012). Biodegradability and Toxicity of Cellobiosides and Melibiosides. ACS Sustainable Chemistry & Engineering, 1(1), 12-20. [Link]

-

ChemSafetyPro. (2017, September 14). How to Use US EPA EPI Suite to Predict Chemical Substance Properties. [Link]

-

Synerzine. (2018, June 22). Nonanoic acid. [Link]

-

ChemView. (n.d.). BIODEGRADABILITY Fatty acids, C8-18 and C18-unsatd., mixed esters with C18-unsatd. fatty acid dimers, decanoic acid, octanoic a. [Link]

-

Gqomfa, B., Tjoya, J., & Musvuugwa, T. (2022). Insights Into the Prevalence and Impacts of Phthalate Esters in Aquatic Ecosystems. Frontiers in Water, 4. [Link]

-

Hoshino, K., Asada, S., Ueoka, K., Sawada, K., & Hayashi, T. (2018). Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. Journal of Environmental Science and Health, Part A, 53(11), 1011-1017. [Link]

-

Sonawane, N., & Shinde, D. P. (2024). Enhanced QSAR Modeling for Predicting Organic Chemical Adsorption onto Soil. Journal of East-West Thought, 14(3). [Link]

-

dos Santos, M. M., da Silva, A. P., de Oliveira, L. M., de Souza, R. C. T., de Oliveira, A. C. A. X., & de Oliveira, O. M. C. (2022). The Threat of Bis(2-Ethylhexyl) Phthalate in Coastal and Marine Environments: Ecotoxicological Assays Using Tropical Species from Different Trophic Levels. Toxics, 10(11), 696. [Link]

-

Gqomfa, B., Tjoya, J., & Musvuugwa, T. (2022). Insights Into the Prevalence and Impacts of Phthalate Esters in Aquatic Ecosystems. Frontiers in Water, 4. [Link]

-

Denashur, F., et al. (2020). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. ResearchGate. [Link]

-

JRC QSAR Model Database. (2010, February 16). QSAR for soil adsorption coefficient Koc. [Link]

-

Doucette, W. J. (2003). Quantitative structure-activity relationships for predicting soil-sediment sorption coefficients for organic chemicals. Environmental Toxicology and Chemistry, 22(8), 1771-1788. [Link]

-

LookChem. (n.d.). 2-ETHYLHEXYL PELARGONATE Safety Data Sheets(SDS). [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2016, July 1). Selected 2-ethylhexyl esters: Human health tier II assessment. [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2019, March 8). Waxy esters of 2-ethylhexanol: Human health tier III assessment. [Link]

-

Smithers. (2022, November 13). Assessing the Applicability of the OECD 301B Ready Biodegradability Test Method for Volatile Compounds. [Link]

-

Regulations.gov. (n.d.). STUDY TITLE Determination of the Ready Biodegradability in the CO2-Evolution Test TEST GUIDELINE(S) OECD 301B, International S. [Link]

-

Microbe Investigations. (n.d.). OECD 301B Biodegradation Test - CO2 Evolution Test. [Link]

-

Kobayashi, Y., Uchida, T., & Yoshida, K. (2020). Prediction of Soil Adsorption Coefficient in Pesticides Using Physicochemical Properties and Molecular Descriptors by Machine Learning Models. Environmental Toxicology and Chemistry, 39(7), 1451-1459. [Link]

-

Neira-Albornoz, A., et al. (2024). Understanding requirements, limitations and applicability of QSAR and PTF models for predicting sorption of pollutants on soils: a systematic review. KOPS. [Link]

-

ChemSafetyPro. (2016, February 1). Soil Adsorption Coefficient (Kd/Kf/Koc/Kfoc). [Link]

-

Mansouri, K., et al. (2020). Two-Stage Machine Learning-Based Approach to Predict Points of Departure for Human Noncancer and Developmental/Reproductive Effects. Environmental Health Perspectives, 128(11). [Link]

-

Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. [Link]

-

US EPA. (2025, August 25). EPI Suite™-Estimation Program Interface. [Link]

-

US EPA. (n.d.). Provisional Peer-Reviewed Toxicity Values for 2-Ethylhexanol (CASRN 104-76-7). [Link]

-

US EPA. (2025, August 25). EPI Suite™-Estimation Program Interface. [Link]

-

Robillard, K. A., et al. (2008). Aqueous Solubility and Daphnia Magna Chronic Toxicity of di(2-ethylhexyl) Adipate. Bulletin of Environmental Contamination and Toxicology, 80(6), 539-43. [Link]

-

EWG Skin Deep®. (n.d.). What is OCTYL PELARGONATE. [Link]

-

ResearchGate. (2025, August 6). Nonanoic acid esterification with 2-ethylhexanol: From batch to continuous operation | Request PDF. [Link]

-

ECETOC. (1980, October 28). Test Method for Acute Toxicity to Daphnia Magna. [Link]

-

ResearchGate. (2025, August 7). Nonanoic Acid Esterification with 2-Ethylhexanol: From Batch To Continuous Operation | Request PDF. [Link]

-

European Commission. (n.d.). Opinion of the Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE) on a Proposed "ready biodegradability" approach to update detergents legislation. [Link]

-

Deten Química S.A. (n.d.). TEST REPORT IMMEDIATE BIODEGRADABILITY DETERMINATION BY CARBON DIOXIDE MEASUREMENT RELEASED IN A CLOSED SYSTEM B2-031810.M Cust. [Link]

-

Christeyns. (2025, April 4). OECD 301 Guideline: Ready biodegradability for the cosmetics industry. [Link]

Sources

- 1. This compound (59587-44-9) for sale [vulcanchem.com]

- 2. specialchem.com [specialchem.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. ipcp.ethz.ch [ipcp.ethz.ch]

- 5. erem.ktu.lt [erem.ktu.lt]

- 6. circabc.europa.eu [circabc.europa.eu]

- 7. arkema.com [arkema.com]

- 8. apparentag.com.au [apparentag.com.au]

- 9. christeyns.com [christeyns.com]

- 10. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 11. smithers.com [smithers.com]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. synerzine.com [synerzine.com]

A Technical Guide to the Spectroscopic Profile of 2-Ethylhexyl Nonanoate

Abstract